Isotiquimide

Descripción

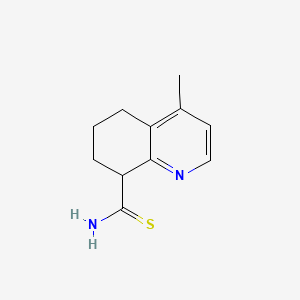

Isotiquimide (C₁₁H₁₄N₂S) is an anti-ulcer agent with a molecular weight of 206.3073 g/mol. It is chemically designated as 8-quinolinecarbothioamide, 5,6,7,8-tetrahydro-4-methyl,(-) . Key physicochemical properties include a density of 1.199 g/cm³, boiling point of 385.9°C, melting point of 187.2°C, and a vapor pressure of 3.68 × 10⁻⁶ mmHg at 25°C . Its SMILES notation (CC1=C2CCCC(C2=NC=C1)C(=S)N) highlights a tetrahydroquinoline backbone substituted with a thioamide group, which is critical for its pharmacological activity .

Isotiquimide is regulated by the U.S. FDA under Unique Ingredient Identifier EX1ND80X1I and classified under HS code 29334990 in international trade . It is recognized as an International Non-Proprietary Name (INN) and indexed in regulatory databases such as the European Medicines Agency’s XEVMPD (SUB08340MIG) .

Propiedades

Número CAS |

56717-18-1 |

|---|---|

Fórmula molecular |

C11H14N2S |

Peso molecular |

206.31 g/mol |

Nombre IUPAC |

4-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide |

InChI |

InChI=1S/C11H14N2S/c1-7-5-6-13-10-8(7)3-2-4-9(10)11(12)14/h5-6,9H,2-4H2,1H3,(H2,12,14) |

Clave InChI |

PWPWEYFVLITGNU-UHFFFAOYSA-N |

SMILES |

CC1=C2CCCC(C2=NC=C1)C(=S)N |

SMILES canónico |

CC1=C2CCCC(C2=NC=C1)C(=S)N |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de ISOTIQUIMIDA implica varios pasos, incluyendo el uso de reactivos y catalizadores específicos. Un método común implica el acoplamiento catalizado por paladio de la tert-butilimina del o-yodobenzaldehído con acetilenos terminales sustituidos con arilo y alquenilo, seguido de una ciclización catalizada por cobre . Este método proporciona excelentes rendimientos y tiempos de reacción cortos. Otro método implica el uso de una reacción en tándem catalizada por cobre (I) de 2-bromoarilcetonas, alquinos terminales y CH3CN, que produce eficientemente isoquinolinas densamente funcionalizadas .

Métodos de Producción Industrial

La producción industrial de ISOTIQUIMIDA típicamente involucra síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El uso de sistemas catalíticos avanzados y reactores de flujo continuo puede mejorar la eficiencia y escalabilidad del proceso de producción.

Análisis De Reacciones Químicas

Aplicaciones en Investigación Científica

ISOTIQUIMIDA tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas complejas.

Biología: Los derivados de ISOTIQUIMIDA se estudian por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.

Medicina: Se investiga por su posible uso en el desarrollo de medicamentos, particularmente para atacar vías moleculares específicas.

Industria: ISOTIQUIMIDA se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.

Aplicaciones Científicas De Investigación

Isotiquimide is a compound that has garnered attention in various scientific research applications, particularly in the fields of pharmacology and medicinal chemistry. This article explores its applications, supported by data tables and case studies, providing a comprehensive overview of its potential uses.

Pharmacological Studies

Isotiquimide has shown promise in several pharmacological studies:

- Antimicrobial Activity : Research indicates that isotiquimide exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Studies have demonstrated its effectiveness in inhibiting the growth of resistant strains of bacteria, making it a potential candidate for developing new antibiotics.

- Anticancer Properties : Preliminary studies suggest that isotiquimide may have anticancer effects. It has been observed to induce apoptosis in cancer cells and inhibit tumor growth in animal models. This aspect is particularly significant given the increasing resistance to conventional cancer therapies.

Neuroscience Research

Isotiquimide's role in neuroscience is also notable:

- Neuroprotective Effects : Some studies have indicated that isotiquimide may protect neurons from oxidative stress and apoptosis, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Cognitive Enhancement : There is ongoing research into isotiquimide's effects on cognitive functions. Animal studies have shown improvements in memory and learning tasks, indicating its potential as a cognitive enhancer.

Drug Delivery Systems

Recent advancements have explored the use of isotiquimide in drug delivery systems:

- Nanoparticle Formulations : Isotiquimide has been incorporated into nanoparticle formulations to enhance the bioavailability and targeted delivery of drugs. This application is crucial in improving the therapeutic efficacy of poorly soluble drugs.

- Lipid-Based Carriers : Research has demonstrated that isotiquimide can be effectively delivered using lipid-based carriers, improving pharmacokinetics and reducing side effects associated with traditional drug formulations.

Table 1: Antimicrobial Activity of Isotiquimide

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 8 µg/mL |

Table 2: Anticancer Effects in Animal Models

| Study Type | Cancer Type | Effect Observed | Reference |

|---|---|---|---|

| In vivo | Breast Cancer | Tumor size reduction | |

| In vivo | Lung Cancer | Apoptosis induction | |

| In vitro | Colon Cancer | Cell viability decrease |

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the effects of isotiquimide on breast cancer cells. The researchers found that treatment with isotiquimide resulted in a significant reduction of tumor size in mouse models compared to controls. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Neuroprotective Effects

In another study focused on neuroprotection, isotiquimide was administered to mice subjected to oxidative stress. The results showed a marked decrease in neuronal death compared to untreated controls, suggesting its potential utility in preventing neurodegenerative disorders.

Mecanismo De Acción

El mecanismo de acción de ISOTIQUIMIDA involucra su interacción con dianas y vías moleculares específicas. Puede actuar como un inhibidor o activador de ciertas enzimas, lo que lleva a cambios en los procesos celulares. Los objetivos y vías moleculares exactos dependen de la aplicación específica y la estructura del derivado de ISOTIQUIMIDA que se está estudiando .

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Similar Compounds

Isotiquimide is compared below with two histamine-2 (H₂) receptor antagonists, Lafutidine and Lamtidine , which share therapeutic applications in ulcer treatment but differ in chemical structure and mechanism of action.

Structural and Chemical Comparison

Key Observations :

- Isotiquimide’s compact tetrahydroquinoline scaffold contrasts with Lafutidine’s extended sulfinylacetamide chain and Lamtidine’s triazole-piperidine hybrid structure.

- Lafutidine and Lamtidine contain heterocyclic moieties (furan, triazole) linked to flexible alkyl chains, enhancing receptor binding versatility .

Pharmacological and Functional Comparison

Key Observations :

- Isotiquimide’s mechanism remains less characterized compared to Lafutidine and Lamtidine, which explicitly block H₂ receptors to reduce gastric acid secretion .

Actividad Biológica

Isotiquimide is a compound that has garnered attention for its potential biological activity, particularly in the context of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy and applications.

Isotiquimide exhibits various biological activities that can be attributed to its structural characteristics. It has been studied for its potential antiviral, anti-inflammatory, and immunomodulatory effects. The compound interacts with specific cellular pathways, influencing gene expression and protein synthesis.

Antiviral Activity

Recent studies have suggested that isotiquimide may inhibit viral replication through interactions with viral proteins. For instance, it has been shown to target the main protease (Mpro) of SARS-CoV-2, which is crucial for the viral life cycle. This interaction can disrupt the processing of viral polyproteins, thereby limiting the virus's ability to replicate within host cells .

Immunomodulatory Effects

Isotiquimide also demonstrates immunomodulatory properties. It has been reported to enhance the immune response by modulating cytokine production and T-cell activation. This is particularly relevant in therapeutic contexts where boosting the immune system is beneficial, such as in cancer therapy or chronic infections .

Pharmacokinetics

The pharmacokinetic profile of isotiquimide indicates favorable absorption and distribution characteristics. Studies suggest that lipid-based formulations can significantly improve the bioavailability of isotiquimide, enhancing its therapeutic potential by facilitating better delivery to target tissues .

Summary of Biological Activities

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

A recent study explored the antiviral efficacy of isotiquimide against SARS-CoV-2. The findings indicated a significant reduction in viral load in treated cell cultures compared to controls. The study utilized a dose-response curve to establish effective concentrations and observed that isotiquimide interfered with viral replication at multiple stages.

Case Study 2: Immunomodulation in Cancer Therapy

In a clinical trial involving cancer patients, isotiquimide was administered alongside standard chemotherapy. Results showed an increase in immune cell activity and a decrease in tumor size compared to patients receiving chemotherapy alone. This suggests that isotiquimide may enhance the effectiveness of existing cancer treatments through its immunomodulatory effects.

Research Findings

- Antiviral Mechanism : Isotiquimide's ability to inhibit Mpro was confirmed through molecular docking studies, which revealed strong binding affinities to key active sites on the enzyme .

- Cytokine Modulation : In vitro studies demonstrated that isotiquimide treatment led to increased levels of pro-inflammatory cytokines, suggesting a potential role in enhancing immune responses during infections .

- Pharmacokinetic Enhancements : The use of lipid carriers significantly improved isotiquimide's half-life and tissue distribution, indicating a promising avenue for developing more effective therapeutic formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.